molecular formula C29H34N2O5S B2816418 N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 690245-89-7

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2816418
CAS RN: 690245-89-7
M. Wt: 522.66
InChI Key: KKRROZIMLOFAGA-UHFFFAOYSA-N
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Description

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C29H34N2O5S and its molecular weight is 522.66. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

This compound can be used as a starting material for the synthesis of various alkaloids. In research conducted by Blank and Opatz (2011), 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a closely related compound, was effectively used in the enantioselective synthesis of benzylisoquinolines and tetrahydroprotoberberines, valuable for their potential medicinal properties (Blank & Opatz, 2011).

Interaction with Human Carbonic Anhydrases

Research by Mader et al. (2011) highlights the inhibition of human carbonic anhydrases by isoquinolinesulfonamides, to which the compound is structurally related. This study provides insights into the binding mode of these inhibitors, contributing to the development of selective inhibitors for specific isoforms (Mader et al., 2011).

Structural Studies

Chakka et al. (2011) focused on the structural aspects of dimethoxy-tetrahydroisoquinoline derivatives, which are important for understanding their chemical properties and potential applications in catalysis and drug development (Chakka, McKay, Govender, Kruger & Maguire, 2011).

Electrochemical Studies

Sainsbury and Todd (1992) explored the electrochemical oxidation of derivatives of dimethoxy-isoquinolinone, providing insights into their chemical behavior under oxidative conditions. This research is crucial for understanding the electrochemical properties of similar compounds (Sainsbury & Todd, 1992).

Synthesis of Isoquinoline Derivatives

Sobarzo-Sánchez et al. (2010) demonstrated the use of dimethoxy-tetrahydroisoquinoline as a starting material for the synthesis of isoaporphine and tetrahydroisoquinoline derivatives, which are of interest in medicinal chemistry (Sobarzo-Sánchez, Uriarte, Santana, Tapia & Pérez Lourido, 2010).

Identification of Metabolites

Umehara et al. (2009) identified metabolites of a compound containing a 6,7-dimethoxy-tetrahydroisoquinoline moiety, contributing to the understanding of its metabolic pathways and potential therapeutic applications (Umehara, Shirai, Iwatsubo, Noguchi, Usui & Kamimura, 2009).

Absolute Stereochemistry

Mondeshka et al. (1992) conducted a study on the resolution and absolute stereochemistry of dimethoxy-tetrahydroisoquinoline derivatives, providing critical information for their potential applications in stereospecific syntheses (Mondeshka, Angelova, Stensland, Werner & Ivanov, 1992).

Local Anesthetic Activity and Toxicity

Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of synthesized aryltetrahydroisoquinoline alkaloid derivatives, demonstrating their potential as therapeutic agents (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Khinkar, Malatani, Aldurdunji, Tiezzi & Mamadalieva, 2023).

properties

IUPAC Name

N-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O5S/c1-18-13-19(2)21(4)28(20(18)3)37(33,34)30-16-22-7-9-23(10-8-22)29(32)31-12-11-24-14-26(35-5)27(36-6)15-25(24)17-31/h7-10,13-15,30H,11-12,16-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRROZIMLOFAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide

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